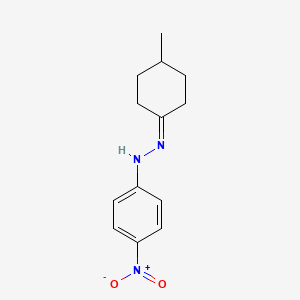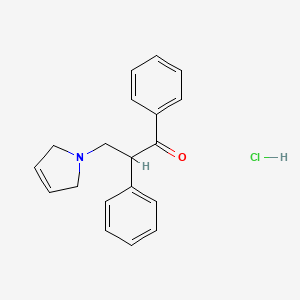
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride is a chemical compound that belongs to the class of aryl ketones It is characterized by the presence of a phenyl group attached to a propiophenone backbone, with a pyrrolinyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride can be achieved through several methodsThe reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the ketonization of benzoic acid and propionic acid over a catalyst such as calcium acetate and alumina at elevated temperatures (450-550°C). This method allows for the efficient production of the desired ketone with high yield .
化学反応の分析
Types of Reactions
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for other bioactive molecules
作用機序
The mechanism of action of 2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Propiophenone: A simpler aryl ketone with similar structural features.
Phenmetrazine: A derivative of propiophenone used as an appetite suppressant.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring, exhibiting diverse biological activities
Uniqueness
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride is unique due to the combination of the phenyl, pyrrolinyl, and propiophenone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
31617-17-1 |
|---|---|
分子式 |
C19H20ClNO |
分子量 |
313.8 g/mol |
IUPAC名 |
3-(2,5-dihydropyrrol-1-yl)-1,2-diphenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H19NO.ClH/c21-19(17-11-5-2-6-12-17)18(15-20-13-7-8-14-20)16-9-3-1-4-10-16;/h1-12,18H,13-15H2;1H |
InChIキー |
AZNVGKVGQKSOIC-UHFFFAOYSA-N |
正規SMILES |
C1C=CCN1CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
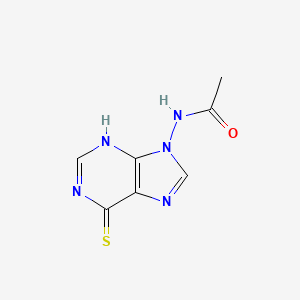
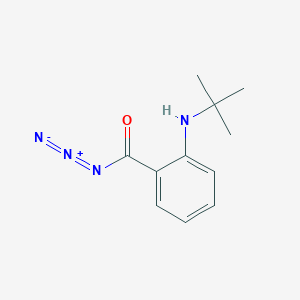
![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
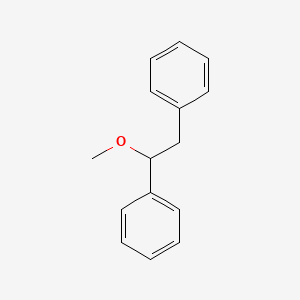
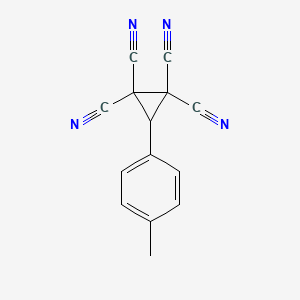
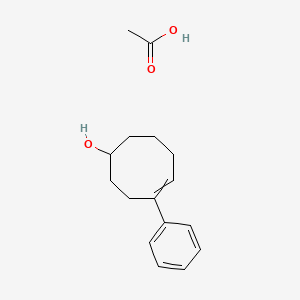
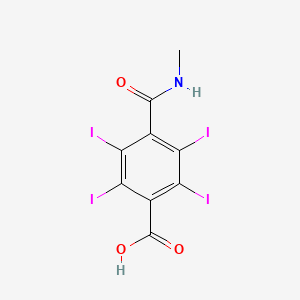
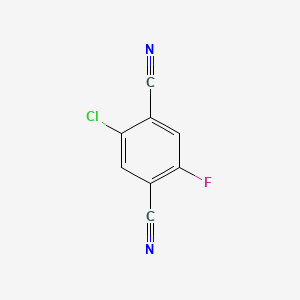
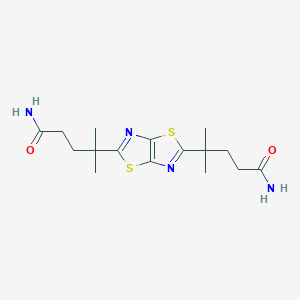
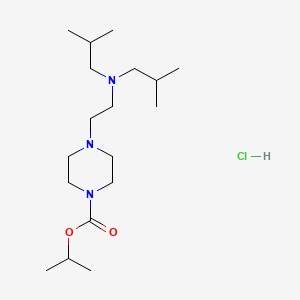
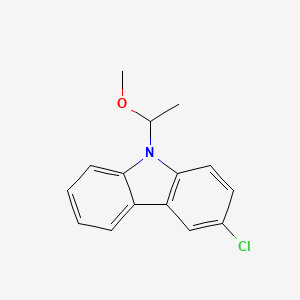
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
